molecular formula C16H19N5O B2773563 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320224-93-7

8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2773563
CAS No.: 2320224-93-7
M. Wt: 297.362
InChI Key: SCPXGWPTDYUYBD-UHFFFAOYSA-N
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Description

8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique bicyclic structure, which includes a pyrazole and a pyrazine ring. It has been studied for its potential use as a selective inhibitor in various biochemical pathways, particularly those involving Janus kinases (JAKs) and tyrosine kinase 2 (TYK2).

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-9-18-15(10-17-11)16(22)21-12-3-4-13(21)8-14(7-12)20-6-2-5-19-20/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXGWPTDYUYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the pyrazole and pyrazine rings. Common synthetic routes include:

    Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Attachment of the Pyrazole Ring: This can be achieved through a nucleophilic substitution reaction, where a pyrazole derivative is introduced to the bicyclic core.

    Attachment of the Pyrazine Ring: This step may involve a condensation reaction, where the pyrazine ring is attached to the methanone group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32

Mechanism of Action

The compound exerts its effects by selectively inhibiting the activity of JAK and TYK2 enzymes. These enzymes are involved in the signaling pathways of various cytokines, which play a crucial role in immune responses. By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of both pyrazole and pyrazine rings, which contribute to its high selectivity and potency in inhibiting JAK and TYK2 enzymes.

Biological Activity

The compound 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel azabicyclic compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory conditions and as an inhibitor of specific enzymes involved in lipid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5OC_{16}H_{19}N_{5}O with a molecular weight of 297.35 g/mol . The structure consists of a bicyclic framework that is pivotal for its biological activity, particularly in inhibiting the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the inflammatory response.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O
Molecular Weight297.35 g/mol
CAS Number2320224-93-7

The primary biological activity of 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is its role as an NAAA inhibitor . Inhibition of NAAA leads to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. The compound exhibits a non-covalent mechanism of action, making it a promising candidate for therapeutic applications in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the azabicyclo structure can significantly influence the inhibitory potency against NAAA. For instance, in a study involving various derivatives, modifications at specific positions on the pyrazole ring enhanced lipophilicity and subsequently improved inhibitory activity.

Key Findings from SAR Studies:

  • Compound ARN19689 : Identified as a lead compound with an IC50 value of 0.042 μM , indicating high potency against human NAAA.
  • Positioning : Substituents at the 3 and 5 positions of the pyrazole ring were critical for enhancing activity, with specific aliphatic chains providing optimal interactions within the enzyme's active site.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • In Vivo Pharmacological Studies : In animal models, administration of the compound resulted in significant reductions in inflammatory markers and pain responses, supporting its potential as an analgesic agent.
  • Biochemical Assays : Fluorogenic assays measuring NAAA activity confirmed that derivatives of this compound maintained robust inhibitory effects, validating its mechanism of action.

Q & A

What are the key challenges in synthesizing 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can they be addressed methodologically?

Basic Research Question
The synthesis of this compound involves multi-step routes due to its bicyclic framework and heterocyclic substituents. Challenges include stereochemical control during azabicyclo[3.2.1]octane formation and regioselective functionalization of the pyrazine and pyrazole moieties.
Methodological Answer :

  • Stepwise Functionalization : Start with the azabicyclo core and sequentially introduce substituents. For example, use Sonogashira coupling for pyrazole attachment and acylation for pyrazine-carbonyl addition .
  • Stereochemical Control : Employ chiral catalysts (e.g., Pd-based systems) during cyclization to ensure enantiomeric purity .
  • Purification : Utilize preparative HPLC or column chromatography with polar solvents (e.g., acetonitrile/water) to isolate intermediates .

How can the stereochemistry of 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane be confirmed experimentally?

Basic Research Question
Stereochemical validation is critical due to the compound’s bicyclic structure and potential for multiple diastereomers.
Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of substituents .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer axial/equatorial orientations of substituents. NOESY can detect through-space interactions between protons .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

What analytical techniques are optimal for characterizing the stability of this compound under physiological conditions?

Advanced Research Question
Stability impacts pharmacokinetic properties and must be assessed for drug development.
Methodological Answer :

  • LC-MS/MS : Monitor degradation products in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) over 24–72 hours .
  • Circular Dichroism (CD) : Track conformational changes in response to pH or temperature shifts .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf-life .

How does the pyrazine-carbonyl group influence the compound’s interaction with biological targets?

Advanced Research Question
The pyrazine-carbonyl moiety may enhance binding affinity through hydrogen bonding or π-π stacking.
Methodological Answer :

  • Molecular Docking : Model interactions with targets like enzymes (e.g., NAAA) using software such as AutoDock Vina. Focus on hydrogen bonds between the carbonyl and catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .
  • SAR Studies : Synthesize analogs with modified pyrazine groups (e.g., methyl vs. fluoro substituents) to assess activity changes .

What strategies can optimize the compound’s bioavailability given its low solubility?

Advanced Research Question
Poor aqueous solubility is common in bicyclic compounds due to high lipophilicity.
Methodological Answer :

  • Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
  • Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance dissolution rates .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve permeability .

How can researchers resolve contradictions in reported biological activities of similar azabicyclo compounds?

Advanced Research Question
Discrepancies in activity data may arise from assay conditions or structural variations.
Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., cell lines, incubation times) .
  • Meta-Analysis : Compare IC50 values across publications to identify outliers and validate trends .
  • Structural Reanalysis : Use crystallography or computational modeling to confirm if minor structural differences (e.g., substituent position) explain activity variations .

What computational methods are effective for predicting the compound’s metabolic pathways?

Advanced Research Question
Predicting metabolism is essential for toxicity assessment.
Methodological Answer :

  • In Silico Tools : Use ADMET Predictor or Schrödinger’s QikProp to identify likely Phase I/II metabolism sites (e.g., CYP450 oxidation of the pyrazole ring) .
  • Isotope-Labeling : Synthesize 13^{13}C-labeled analogs and track metabolites via mass spectrometry .
  • Microsomal Incubations : Test hepatic microsomes from multiple species (e.g., human, rat) to cross-validate predictions .

How can enantiomeric impurities impact the compound’s pharmacological profile, and how are they quantified?

Advanced Research Question
Impurities in stereoisomers can alter efficacy or safety.
Methodological Answer :

  • Chiral Resolution : Use supercritical fluid chromatography (SFC) with cellulose-based columns to separate enantiomers .
  • Pharmacological Profiling : Compare IC50 values of individual enantiomers in target assays (e.g., enzyme inhibition) .
  • Regulatory Thresholds : Follow ICH guidelines to limit impurities to <0.5% via stringent process controls .

What in vivo models are appropriate for evaluating this compound’s efficacy in pain modulation?

Advanced Research Question
Target validation requires robust preclinical models.
Methodological Answer :

  • Neuropathic Pain Models : Use chronic constriction injury (CCI) in rodents to assess mechanical allodynia .
  • Inflammatory Pain : Inject carrageenan or CFA and measure hyperalgesia reduction .
  • Behavioral Assays : Employ von Frey filaments or hot-plate tests to quantify analgesic effects .

How do structural modifications to the pyrazole ring affect the compound’s selectivity for kinase targets?

Advanced Research Question
Kinase selectivity is critical to minimize off-target effects.
Methodological Answer :

  • Kinase Profiling Panels : Test against a broad panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Crystallographic Analysis : Resolve co-crystal structures with kinases to guide rational design (e.g., optimizing hydrogen bond networks) .
  • Fragment-Based Screening : Identify minimal pyrazole substituents that retain target affinity while reducing promiscuity .

What experimental designs mitigate risks of hERG channel inhibition by this compound?

Advanced Research Question
hERG inhibition can lead to cardiotoxicity and must be addressed early.
Methodological Answer :

  • Patch-Clamp Electrophysiology : Measure hERG current blockade in HEK293 cells expressing the channel .
  • Structural Alerts : Modify the azabicyclo core or pyrazine group to reduce cationic charge, a known hERG risk factor .
  • In Silico Screening : Use tools like Pred-hERG to prioritize analogs with lower predicted affinity .

How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?

Advanced Research Question
Mechanistic ambiguity requires orthogonal validation approaches.
Methodological Answer :

  • CRISPR Knockout Models : Delete putative target genes (e.g., NAAA) in cell lines to confirm loss of activity .
  • Biochemical Assays : Measure direct enzyme inhibition (e.g., fluorescence-based substrate cleavage) .
  • Transcriptomics/Proteomics : Identify downstream pathway alterations via RNA-seq or SILAC-based proteomics .

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